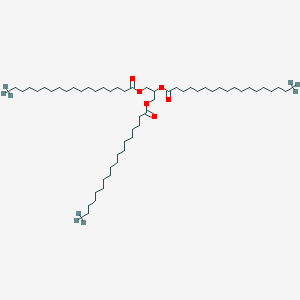

Glyceryl tri(octadecanoate-18,18,18-d3)

Descripción general

Descripción

Molecular Structure Analysis

The molecular formula of Glyceryl tri(octadecanoate-18,18,18-d3) is C57H105D3O6. The molecular weight is 900.54 g/mol . The IUPAC name is 2,3-bis (18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate .Physical And Chemical Properties Analysis

The physical and chemical properties of Glyceryl tri(octadecanoate-18,18,18-d3) include a molecular weight of 900.5 g/mol . It has a XLogP3-AA value of 25.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . It has 56 rotatable bonds . The exact mass and monoisotopic mass are 899.88673194 g/mol .Aplicaciones Científicas De Investigación

Lipid Metabolism Studies

Glyceryl tri(octadecanoate-18,18,18-d3) is utilized in the study of lipid metabolism. The deuterated atoms allow for tracing the metabolic pathways of lipids in living organisms. This can provide insights into how lipids are processed and stored, which is crucial for understanding conditions like obesity and metabolic syndrome .

Molecular Biology Research

In molecular biology, this compound serves as a stable isotope label. It’s used to mark molecules in cells, helping researchers track the synthesis and degradation of lipids within cellular structures. This aids in elucidating the roles of lipids in cell membrane dynamics and signaling .

Biochemistry Experiments

Biochemists use Glyceryl tri(octadecanoate-18,18,18-d3) to study enzyme kinetics and lipid interactions. The deuterium atoms provide a non-radioactive labeling method that can be detected using mass spectrometry, offering a safe and precise way to monitor biochemical reactions .

Nutritional Science

In nutritional science, this compound helps in the investigation of fat digestion and absorption. By tracking the deuterated lipids through the digestive system, researchers can assess how different fats are processed and utilized by the body, which is important for dietary recommendations .

Pharmaceutical Development

The pharmaceutical industry uses Glyceryl tri(octadecanoate-18,18,18-d3) in the development of lipid-based drug delivery systems. Its stable isotopic label ensures that the fate of the drug can be followed through various stages of testing and metabolism .

Cosmetics and Skincare Research

In cosmetics, this compound is used to study the absorption and efficacy of lipid-containing skincare products. The deuterated lipids can be traced on the skin, providing data on how well these products penetrate and interact with skin cells .

Environmental Science

Environmental scientists use it to understand the biodegradation of lipids in ecosystems. By tracking the deuterated compound through environmental samples, they can study the breakdown and assimilation of lipids in various environmental contexts .

Material Science

Lastly, in material science, Glyceryl tri(octadecanoate-18,18,18-d3) can be used to create lipid bilayers or membranes for the study of material properties. These models can mimic cell membranes, allowing for the study of interactions with various substances .

Propiedades

IUPAC Name |

2,3-bis(18,18,18-trideuteriooctadecanoyloxy)propyl 18,18,18-trideuteriooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H110O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h54H,4-53H2,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXXMTOCNZCJGO-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H])OC(=O)CCCCCCCCCCCCCCCCC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H110O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

900.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

285979-76-2 | |

| Record name | Glyceryl tri(octadecenoate-18, 18, 18-d3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Indolin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1456331.png)

![4-[2-Nitro-4-(trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1456338.png)

![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456339.png)

![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)